molecular formula C20H20BrNO4 B13136287 1-Amino-2-((6-bromohexyl)oxy)-4-hydroxyanthracene-9,10-dione CAS No. 60568-88-9

1-Amino-2-((6-bromohexyl)oxy)-4-hydroxyanthracene-9,10-dione

Cat. No.: B13136287
CAS No.: 60568-88-9
M. Wt: 418.3 g/mol
InChI Key: JENGXWAMIACLTD-UHFFFAOYSA-N
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Description

1-Amino-2-((6-bromohexyl)oxy)-4-hydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse biological activities and are widely used in dyes, pigments, and pharmaceuticals. This particular compound features a brominated hexyl ether side chain, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-((6-bromohexyl)oxy)-4-hydroxyanthracene-9,10-dione typically involves multiple steps:

    Etherification: The brominated hexyl chain is then reacted with 1-amino-4-hydroxyanthracene-9,10-dione to form the ether linkage. This step often requires a base such as potassium carbonate to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-((6-bromohexyl)oxy)-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl groups in the anthraquinone core can be reduced to form hydroquinone derivatives.

    Substitution: The bromine atom in the hexyl chain can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted hexyl ethers depending on the nucleophile used.

Scientific Research Applications

1-Amino-2-((6-bromohexyl)oxy)-4-hydroxyanthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1-Amino-2-((6-bromohexyl)oxy)-4-hydroxyanthracene-9,10-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components. These mechanisms contribute to its potential anticancer and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-4-hydroxyanthracene-9,10-dione: Lacks the brominated hexyl ether side chain.

    2-Amino-3-((6-bromohexyl)oxy)-1,4-naphthoquinone: Similar structure but with a naphthoquinone core.

    1-Bromo-4-hydroxyanthracene-9,10-dione: Contains a bromine atom directly attached to the anthraquinone core.

Uniqueness

1-Amino-2-((6-bromohexyl)oxy)-4-hydroxyanthracene-9,10-dione is unique due to the presence of both the amino and hydroxyl groups on the anthraquinone core, as well as the brominated hexyl ether side chain. This combination of functional groups can enhance its reactivity and biological activity compared to similar compounds.

Properties

CAS No.

60568-88-9

Molecular Formula

C20H20BrNO4

Molecular Weight

418.3 g/mol

IUPAC Name

1-amino-2-(6-bromohexoxy)-4-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C20H20BrNO4/c21-9-5-1-2-6-10-26-15-11-14(23)16-17(18(15)22)20(25)13-8-4-3-7-12(13)19(16)24/h3-4,7-8,11,23H,1-2,5-6,9-10,22H2

InChI Key

JENGXWAMIACLTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCCCCCBr)N

Origin of Product

United States

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